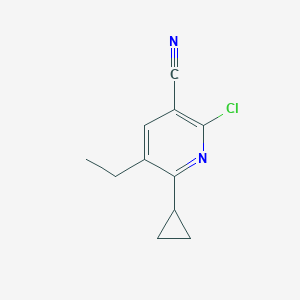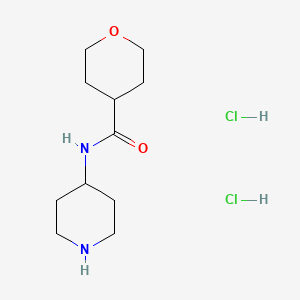nitrosoamine](/img/structure/B15297695.png)
[1-(2-Methoxyphenyl)propan-2-yl](methyl)nitrosoamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methoxyphenyl)propan-2-ylnitrosoamine: is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and applications. This compound is characterized by its unique structure, which includes a methoxyphenyl group attached to a propan-2-yl chain, with a nitrosoamine functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyphenyl)propan-2-ylnitrosoamine typically involves the reaction of 2-methoxyphenylpropan-2-ylamine with nitrosating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, at low temperatures to prevent decomposition of the nitrosoamine group.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The process often includes purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction of the nitrosoamine group can yield corresponding amines or hydroxylamines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and hydroxylamines.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 1-(2-Methoxyphenyl)propan-2-ylnitrosoamine is used as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound has potential applications in biological research, particularly in the study of nitrosoamine-induced mutagenesis and carcinogenesis. It serves as a model compound to understand the biological effects of nitrosoamines.
Medicine: In medicine, 1-(2-Methoxyphenyl)propan-2-ylnitrosoamine is investigated for its potential therapeutic properties. Research is ongoing to explore its effects on various biological targets and its potential use in drug development.
Industry: Industrially, the compound is used in the development of new materials and chemical processes. Its reactivity and functional groups make it a valuable intermediate in the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-(2-Methoxyphenyl)propan-2-ylnitrosoamine involves its interaction with molecular targets such as DNA and proteins. The nitrosoamine group can form adducts with nucleophilic sites in DNA, leading to mutations and potential carcinogenic effects. Additionally, the compound may interact with enzymes and other proteins, affecting their function and leading to various biological outcomes.
Comparación Con Compuestos Similares
- 1-(4-Methoxyphenyl)propan-2-yl](methyl)nitrosoamine
- 1-(2-Methoxyphenyl)ethan-2-yl](methyl)nitrosoamine
- 1-(2-Methoxyphenyl)butan-2-yl](methyl)nitrosoamine
Uniqueness: Compared to similar compounds, 1-(2-Methoxyphenyl)propan-2-ylnitrosoamine is unique due to its specific structural configuration, which influences its reactivity and biological activity. The presence of the methoxy group at the ortho position enhances its electron-donating properties, affecting its interaction with various reagents and biological targets.
Propiedades
Fórmula molecular |
C11H16N2O2 |
|---|---|
Peso molecular |
208.26 g/mol |
Nombre IUPAC |
N-[1-(2-methoxyphenyl)propan-2-yl]-N-methylnitrous amide |
InChI |
InChI=1S/C11H16N2O2/c1-9(13(2)12-14)8-10-6-4-5-7-11(10)15-3/h4-7,9H,8H2,1-3H3 |
Clave InChI |
ICXPUSTZVNISLH-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=CC=CC=C1OC)N(C)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Benzyl 1-methyl bicyclo[2.1.1]hexane-1,2-dicarboxylate](/img/structure/B15297613.png)

![4-(Methoxymethyl)-1-methyl-2-azabicyclo[2.1.1]hexane](/img/structure/B15297618.png)


![3-[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]oxolan-2-one](/img/structure/B15297644.png)
![tert-butyl N-{2-aminobicyclo[2.1.1]hexan-1-yl}carbamate](/img/structure/B15297654.png)
![1-Azadispiro[3.1.5^{6}.1^{4}]dodecan-2-one](/img/structure/B15297663.png)
![1-{4-[2-(1,3-Dioxolan-2-yl)ethyl]thian-4-yl}methanamine](/img/structure/B15297668.png)

![Thieno[2,3-d]pyrimidin-6-amine](/img/structure/B15297679.png)
![[6-(Thiophen-2-yl)pyrimidin-4-yl]methanamine hydrochloride](/img/structure/B15297688.png)
![Ethyl 2-[2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetamido]-1,3-thiazole-4-carboxylate](/img/structure/B15297697.png)

